

3-Iodo-5-methylbenzoic acid solubility in common organic solvents

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Compound of Interest

Compound Name: 3-Iodo-5-methylbenzoic acid

Cat. No.: B1628625

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Technical Support Center: 3-Iodo-5-methylbenzoic acid Solubility

Welcome to the technical support guide for **3-iodo-5-methylbenzoic acid**. This document is designed for researchers, chemists, and pharmaceutical scientists to provide a deep understanding of the solubility characteristics of this compound. Given the scarcity of published quantitative solubility data, this guide focuses on predicting solubility behavior based on physicochemical properties and provides robust, step-by-step protocols for you to determine solubility in your own laboratory settings.

Part 1: Physicochemical Profile & Solubility Predictions

Understanding the inherent properties of **3-iodo-5-methylbenzoic acid** is the first step in predicting its behavior in various solvents. The molecule's structure—featuring a polar carboxylic acid group, a nonpolar methyl group, and a large, polarizable iodine atom on an aromatic ring—creates a nuanced solubility profile.

Table 1: Physicochemical Properties of **3-iodo-5-methylbenzoic acid**

Property	Value	Source
Molecular Formula	C ₈ H ₇ IO ₂	
Molecular Weight	262.04 g/mol	
Melting Point	210-212 °C	[1]
pKa (Predicted)	~3.9	[2]
Predicted XLogP3	3.2	[3]

Expert Insights on Expected Solubility:

- **Polar Protic Solvents** (e.g., Methanol, Ethanol, Water): The carboxylic acid group (-COOH) can both donate and accept hydrogen bonds.[4] This makes the compound likely to be soluble in polar protic solvents like alcohols. Its solubility in water is expected to be limited due to the hydrophobic nature of the iodinated benzene ring.[5]
- **Polar Aprotic Solvents** (e.g., Acetone, DMSO, THF): These solvents can accept hydrogen bonds from the carboxylic acid's hydroxyl group, which should promote solubility. The formation of hydrogen-bonded dimers of the acid is likely inhibited in these solvents, favoring solute-solvent interactions.[6]
- **Non-Polar Solvents** (e.g., Hexane, Toluene): The large, non-polar surface area of the iodinated aromatic ring suggests some affinity for non-polar solvents. However, the highly polar carboxylic acid group will significantly limit solubility in purely non-polar environments like hexane.[7]
- **Aqueous Base** (e.g., aq. NaOH, aq. NaHCO₃): As a carboxylic acid, it will readily react with aqueous bases to form a water-soluble carboxylate salt.[8] This is a key characteristic for extraction and purification processes.

Part 2: Quantitative Solubility Determination: A Practical Guide

Since quantitative data is not readily available, the following protocol outlines the gold-standard isothermal shake-flask method for you to determine the solubility of **3-iodo-5-methylbenzoic**

acid accurately.

Experimental Protocol: Isothermal Shake-Flask Method

This method is designed to achieve a state of equilibrium between the undissolved solid and the saturated solution, providing a reliable measure of solubility at a given temperature.

Step 1: Preparation

- Accurately weigh a series of glass vials.
- Select a range of solvents for testing based on the predictions in Part 1. A good starting list would include methanol, ethanol, acetone, ethyl acetate, toluene, and hexane.

Step 2: Sample Addition

- Add an excess amount of **3-iodo-5-methylbenzoic acid** to each vial. It is crucial to have a visible amount of undissolved solid to ensure the solution becomes saturated.
- Add a precise, known volume (e.g., 5.00 mL) of the selected solvent to each vial.

Step 3: Equilibration

- Seal the vials tightly to prevent solvent evaporation.
- Place the vials in a thermostatic shaker bath set to your desired experimental temperature (e.g., 25 °C).
- Agitate the vials for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended.[\[9\]](#)

Step 4: Phase Separation

- Once equilibrium is reached, remove the vials from the shaker and allow them to stand undisturbed at the same temperature, permitting the excess solid to settle.
- Carefully withdraw a known volume of the clear, supernatant liquid using a pre-heated or temperature-equilibrated syringe fitted with a filter (e.g., 0.45 µm PTFE) to prevent any solid

particles from being transferred.

Step 5: Analysis

- Transfer the filtered, saturated solution into a pre-weighed vial.
- Determine the mass of the transferred solution.
- Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to decompose.
- Once the solvent is fully evaporated and the vial has returned to room temperature, weigh the vial containing the dried solid residue.

Step 6: Calculation

- Calculate the mass of the dissolved solid by subtracting the tare weight of the vial from the final weight.
- Calculate the solubility in your desired units (e.g., mg/mL or g/100 mL).

Workflow for Solubility Determination

Caption: Workflow for the isothermal shake-flask solubility determination method.

Part 3: Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My compound isn't dissolving in a solvent where I expected it to be soluble. What's going wrong?

A1: There are several possibilities:

- Kinetics vs. Thermodynamics: Dissolution can be slow. Ensure you are shaking/agitating the mixture for a sufficient amount of time (24-72 hours) to reach thermodynamic equilibrium.^[9]
- Polymorphism: The compound may exist in a different, less soluble crystalline form (polymorph) than expected.

- Purity: Impurities can significantly suppress solubility. Verify the purity of your compound.
- Temperature: Solubility is temperature-dependent. For most solids, solubility increases with temperature.^{[10][11]} Ensure your experimental temperature is controlled and recorded.

Q2: How do I know for sure that I've reached the saturation point?

A2: The definitive sign of saturation is the persistent presence of undissolved solid material in the vial after the equilibration period. If all your compound dissolves, you have not reached the saturation limit, and you should repeat the experiment by adding more solid.

Q3: I am getting inconsistent solubility results between experiments. What are the common sources of error?

A3: Inconsistency often stems from a few key areas:

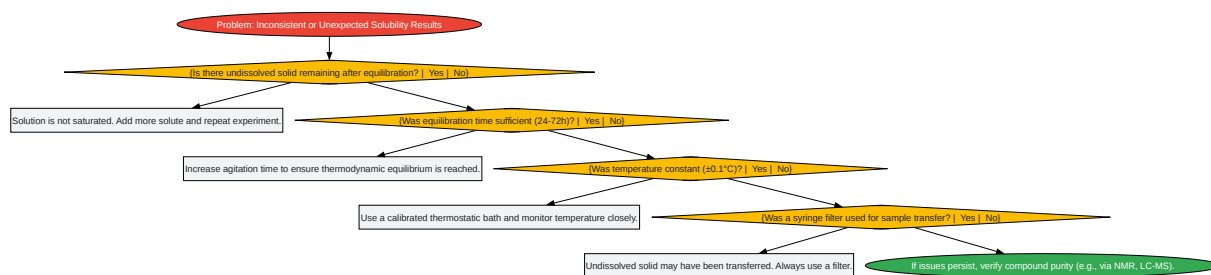
- Temperature Fluctuations: Even small changes in temperature can alter solubility. Use a reliable, calibrated thermostatic bath.
- Solvent Evaporation: Ensure vials are sealed tightly during equilibration and sample handling. Evaporation will artificially increase the calculated solubility.
- Incomplete Equilibration: If the shaking time is too short, you will measure kinetic solubility, not the true thermodynamic solubility, leading to lower, variable results.
- Pipetting/Transfer Errors: Inaccurate volume measurements of the solvent or the saturated solution aliquot will directly impact your final calculation. Use calibrated pipettes.
- Solid Transfer: Accidentally transferring solid particles along with your saturated solution aliquot is a major source of error. Always use a syringe filter.

Q4: I added my compound to 5% aq. NaOH and it dissolved, but when I added 5% aq. HCl, a precipitate formed. What does this mean?

A4: This is the expected behavior for a water-insoluble carboxylic acid.^[12] In the basic solution, the acidic proton is removed, forming the highly polar and water-soluble sodium 3-iodo-5-methylbenzoate salt. When you re-acidify the solution with HCl, you protonate the

carboxylate salt, regenerating the original, water-insoluble carboxylic acid, which then precipitates out of the aqueous solution.[8][13] This confirms the acidic nature of your compound.

Troubleshooting Flowchart



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Caption: A logical guide for troubleshooting common solubility experiment issues.

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